Potassium trifluoro(3-methylbut-2-en-2-yl)borate
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Overview
Description
Potassium trifluoro(3-methylbut-2-en-2-yl)borate is an organoboron compound with the molecular formula C5H9BF3K. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methylbut-2-en-2-yl)borate can be synthesized through the reaction of 3-methylbut-2-en-2-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-methylbut-2-en-2-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as halides, amines, and alcohols.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Organic solvents like THF, dichloromethane, and ethanol are commonly used.
Major Products
The major products formed from these reactions include various substituted alkenes, alkanes, and aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium trifluoro(3-methylbut-2-en-2-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of potassium trifluoro(3-methylbut-2-en-2-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets and pathways, depending on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-methylbut-2-en-1-yl)borate
- Potassium trifluoro(prop-1-en-2-yl)borate
- Potassium trifluoro(2-methylbutyl)borate
Uniqueness
Potassium trifluoro(3-methylbut-2-en-2-yl)borate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
1134643-90-5 |
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Molecular Formula |
C5H9BF3K |
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;trifluoro(3-methylbut-2-en-2-yl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-4(2)5(3)6(7,8)9;/h1-3H3;/q-1;+1 |
InChI Key |
GYUUSPIOJSPUJM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=C(C)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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